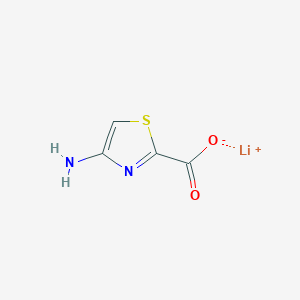

Lithium 4-aminothiazole-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;4-amino-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Li/c5-2-1-9-3(6-2)4(7)8;/h1H,5H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNZNQIUAYSPQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(N=C(S1)C(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361644-16-6 | |

| Record name | lithium(1+) ion 4-amino-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering for 4 Aminothiazole 2 Carboxylate Architectures

Synthesis of Key Precursors and Intermediate Derivatization

The foundational step in the synthesis of the target lithium salt is the efficient construction of the 4-aminothiazole-2-carboxylic acid or a suitable ester derivative. The strategic placement of the amino group at the C4 position and the carboxyl group at the C2 position dictates the choice of starting materials and cyclization strategy.

Strategies for the Preparation of 4-aminothiazole-2-carboxylic Acid and its Esters

The classical Hantzsch thiazole (B1198619) synthesis remains a widely utilized and versatile method for constructing the thiazole ring. derpharmachemica.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-amino-substituted thiazoles, thiourea (B124793) is the most common thioamide component. mdpi.comnih.gov However, to achieve the desired 4-aminothiazole-2-carboxylic acid structure, a different approach is necessary, often starting with precursors where the desired functionalities are already in place or can be readily generated.

One effective strategy involves the reaction of a compound containing a thiocarbamoyl group, which will form the C2 and S1 atoms of the ring, with a precursor that provides the C4 and C5 atoms with the required functionalities. For instance, the synthesis can commence from thiourea and an α-halo-β-ketoester or a related derivative.

A common route to ethyl 2-aminothiazole-4-carboxylate involves the reaction of ethyl bromopyruvate with thiourea. google.com However, for the target 4-aminothiazole-2-carboxylate isomer, a different set of starting materials is required. A plausible synthetic route involves the reaction of a 2-halothiazole-4-carboxylate derivative with an amine source, or a more complex cyclization.

A representative synthesis for a related structure, ethyl 2-aminothiazole-4-carboxylate, is outlined in the table below, which can be conceptually adapted for the 4-amino isomer.

Table 1: Representative Synthesis of Ethyl 2-aminothiazole-4-carboxylate

| Step | Reactants | Reagents/Conditions | Product |

|---|

For the specific synthesis of 4-aminothiazole-2-carboxylic acid , a key precursor is often a 2-substituted thiazole that can be converted to the carboxylic acid. For example, starting from a 2-bromo-4-aminothiazole, a carboxylation reaction could be envisioned. Another approach is a multi-step synthesis beginning with simpler precursors, as detailed in various synthetic protocols for related thiazole derivatives. ekb.egresearchgate.net

Functional Group Interconversions on the Thiazole Core

Once the basic 4-aminothiazole-2-carboxylate scaffold is assembled, functional group interconversions (FGIs) can be employed to modify the molecule or to unmask the desired functionalities. solubilityofthings.comvanderbilt.edu These transformations are crucial for optimizing the properties of the final compound or for facilitating subsequent reaction steps.

Common FGIs on the thiazole core include:

Ester Hydrolysis: Conversion of a 4-aminothiazole-2-carboxylic acid ester to the corresponding carboxylic acid is a fundamental step. This is typically achieved under basic conditions (e.g., using lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a water/alcohol mixture) or acidic conditions.

Amine Acylation/Alkylation: The amino group at the C4 position can be acylated or alkylated to introduce various substituents. Acylation can be performed using acyl chlorides or anhydrides. researchgate.net

Diazotization and Sandmeyer-type Reactions: The 4-amino group can be converted to a diazonium salt, which can then be substituted with a variety of other functional groups (e.g., halo, cyano, hydroxyl).

Halogenation/Dehalogenation: The thiazole ring can be halogenated at specific positions, which can then serve as handles for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: Examples of Functional Group Interconversions on Aminothiazole Derivatives

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| Ethyl 4-aminothiazole-2-carboxylate | LiOH, H₂O/THF | 4-aminothiazole-2-carboxylic acid | Ester Hydrolysis |

| 4-Aminothiazole-2-carboxylic acid | Acetic Anhydride | 4-(Acetylamino)thiazole-2-carboxylic acid | N-Acylation |

Direct Synthesis and Optimized Conditions for Lithium 4-aminothiazole-2-carboxylate Formation

The final step in the synthesis is the formation of the lithium salt from the parent carboxylic acid. This is a straightforward acid-base reaction, but the choice of base, solvent, and reaction conditions can significantly impact the purity, yield, and crystalline form of the final product.

Stoichiometric and Catalytic Approaches to Salt Formation from the Carboxylic Acid

The most direct method for forming this compound is the stoichiometric reaction of 4-aminothiazole-2-carboxylic acid with a lithium base. A single equivalent of the base is typically used to ensure complete conversion without introducing excess basic impurities.

Common lithium bases for this transformation include:

Lithium Hydroxide (LiOH): A strong base that is readily available and often used in aqueous or mixed aqueous/organic solvent systems.

Lithium Carbonate (Li₂CO₃): A weaker base that can be used when a milder reaction is desired. The reaction produces carbon dioxide as a byproduct.

Lithium Alkoxides (e.g., Lithium Methoxide, Lithium Ethoxide): These are strong bases typically used in anhydrous organic solvents.

Catalytic approaches to salt formation are generally not applicable for a simple acid-base neutralization. The reaction proceeds to completion based on stoichiometry.

Advanced Reaction Conditions and Solvent Systems

The choice of solvent is critical for the salt formation step as it influences the solubility of both the starting acid and the resulting lithium salt, which in turn affects the reaction rate and the ease of product isolation.

Table 3: Solvent Systems for Lithium Salt Formation

| Solvent System | Rationale | Potential Outcome |

|---|---|---|

| Water | High solubility for the lithium salt, environmentally friendly. | Product may need to be isolated by lyophilization or evaporation. |

| Ethanol/Water | Good solubility for both the acid and the salt. | Allows for crystallization of the product upon cooling or addition of an anti-solvent. |

| Tetrahydrofuran (B95107) (THF) | Anhydrous conditions can be maintained. | May be necessary if the compound is sensitive to water. |

Advanced techniques such as sonication or microwave irradiation can be employed to accelerate the reaction and improve yields, particularly if the starting carboxylic acid has low solubility.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Hantzsch synthesis, while effective, can have a lower atom economy. Alternative one-pot or multicomponent reactions are often more atom-economical. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The salt formation step, in particular, can often be conducted in water or ethanol.

Energy Efficiency: Utilizing reaction conditions that minimize energy consumption, such as running reactions at ambient temperature or using catalytic methods where possible.

Renewable Feedstocks: While not always feasible for complex heterocycles, exploring starting materials derived from renewable resources is a long-term goal of green chemistry.

By carefully selecting synthetic strategies and optimizing reaction conditions, it is possible to produce this compound in an efficient, scalable, and environmentally responsible manner.

Development of One-Pot Synthesis Protocols

The development of one-pot synthesis protocols for heterocyclic compounds like 4-aminothiazole-2-carboxylate architectures is a significant goal in process engineering, aiming to enhance efficiency, reduce waste, and simplify procedures. While specific one-pot methodologies targeting the this compound structure are not extensively detailed in peer-reviewed literature, the principles for such protocols can be thoroughly understood by examining the development of closely related thiazole carboxylate isomers. The predominant strategy for creating these structures is the Hantzsch thiazole synthesis, which has been adapted into various one-pot configurations.

The core of a one-pot Hantzsch synthesis involves the in situ formation of an α-halocarbonyl intermediate, which immediately reacts with a thioamide-containing compound without being isolated. This circumvents the need to handle lachrymatory and unstable α-haloketones, a major advantage in process engineering.

Research findings into the one-pot synthesis of structural isomers, such as ethyl 2-aminothiazole-4-carboxylate and ethyl 2-amino-4-methylthiazole-5-carboxylate, provide a clear blueprint for the development of these protocols. A common and effective approach involves the reaction of a β-ketoester with a halogenating agent, followed by the introduction of thiourea to initiate cyclization.

The optimization of this reaction involves screening various solvents, bases, and reaction times to maximize yield and purity. A combination of water and tetrahydrofuran (THF) has been identified as an effective solvent system. google.com The reaction proceeds efficiently, significantly improving upon the older, multi-step methods.

Below is a data table summarizing the findings for a one-pot synthesis of various 2-(substituted-amino)-4-methylthiazole-5-carboxylates, illustrating the scope and efficiency of the protocol.

| Entry | Substituted Thiourea (R Group) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | H | 2 | 72% | tandfonline.com |

| 2 | Methyl | 12 | 65% | tandfonline.com |

| 3 | Ethyl | 12 | 68% | tandfonline.com |

| 4 | Phenyl | 20 | 75% | tandfonline.com |

| 5 | 4-Fluorophenyl | 20 | 71% | tandfonline.com |

| 6 | 4-Chlorophenyl | 20 | 73% | tandfonline.com |

The successful development of these protocols for related isomers lays the groundwork for establishing a one-pot synthesis of 4-aminothiazole-2-carboxylic acid. Such a protocol would conceptually involve three stages within a single reaction vessel:

Thiazole Formation : Cyclization of appropriate starting materials to form the 4-amino-thiazole-2-carboxylate ester core.

Ester Hydrolysis : Saponification of the ester group to yield the corresponding carboxylate salt.

Lithiation : Introduction of a lithium source (e.g., Lithium Hydroxide) to perform a salt exchange and yield the final this compound.

The primary synthetic challenge remains the selection of appropriate starting materials for the Hantzsch synthesis to yield the 4-amino-2-carboxylate substitution pattern, as this is an inversion of the more commonly synthesized 2-amino-4-carboxylate isomer. chemicalbook.com Alternative routes, such as the Cook-Heilbron synthesis, typically yield 5-aminothiazoles and are less frequently employed. wikipedia.org Further research into novel synthetic pathways is required to fully realize an efficient one-pot protocol for the title compound.

Comprehensive Structural Characterization and Elucidation of Lithium 4 Aminothiazole 2 Carboxylate and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide invaluable information regarding the electronic and vibrational states of a molecule, allowing for the confirmation of its covalent structure and the identification of its constituent functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of the 4-aminothiazole-2-carboxylate anion, a distinct singlet is expected for the proton at the 5-position of the thiazole (B1198619) ring. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are anticipated for the three carbon atoms of the thiazole ring and the carboxylate carbon (-COO⁻). The chemical shifts of these carbons are characteristic of their electronic environments, with the carboxylate carbon appearing significantly downfield. Spectroscopic data from related 2-aminothiazole-4-carboxylate derivatives support these expected assignments. plos.orgnih.gov

Table 1: Predicted NMR Spectroscopic Data for 4-aminothiazole-2-carboxylate Anion

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 7.5 | Singlet | H-5 (thiazole ring) |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | ~160 - 165 | Singlet | C-2 (C-COO⁻) |

| ¹³C | ~165 - 170 | Singlet | C-4 (C-NH₂) |

| ¹³C | ~110 - 115 | Singlet | C-5 |

| ¹³C | ~163 - 168 | Singlet | -COO⁻ |

Note: Predicted values are based on data from substituted 2-aminothiazole-4-carboxylate derivatives and may vary based on solvent and experimental conditions. plos.orgnih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Characteristic Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov It is particularly effective for identifying the presence of specific functional groups, as each group exhibits characteristic absorption or scattering frequencies.

For Lithium 4-aminothiazole-2-carboxylate, key vibrational modes include the stretching of the N-H bonds in the amino group, the asymmetric and symmetric stretches of the carboxylate group, and various vibrations of the thiazole ring (C=N, C=C, and C-S stretching). The formation of the carboxylate salt is confirmed by the appearance of strong absorption bands for the asymmetric (~1610-1550 cm⁻¹) and symmetric (~1420-1300 cm⁻¹) COO⁻ stretches, in place of the C=O stretch of a carboxylic acid (~1700 cm⁻¹). plos.org IR spectroscopy has been effectively used to indicate proton transfer in co-crystals of aminothiazole derivatives. qut.edu.aunih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretching | 3400 - 3200 | Primary Amine (-NH₂) |

| C=N stretching | 1650 - 1550 | Thiazole Ring |

| Asymmetric COO⁻ stretching | 1610 - 1550 | Carboxylate (-COO⁻) |

| Symmetric COO⁻ stretching | 1420 - 1300 | Carboxylate (-COO⁻) |

Note: Values are typical ranges and can be influenced by intermolecular interactions such as hydrogen bonding. plos.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of a unique molecular formula.

For this compound, HRMS analysis would be expected to confirm the calculated exact mass of the 4-aminothiazole-2-carboxylate anion ([C₄H₃N₂O₂S]⁻) or the protonated molecule ([C₄H₅N₂O₂S]⁺) in positive ion mode. The experimentally determined mass should align with the theoretical mass to within a few parts per million (ppm), thereby verifying the molecular formula C₄H₄N₂O₂S for the parent acid. nih.gov This technique is routinely used to confirm the identity of newly synthesized thiazole derivatives. plos.orgnih.govacs.org

Table 3: Theoretical Mass Data for 4-aminothiazole-2-carboxylic Acid

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule | C₄H₄N₂O₂S | 143.99935 |

| Protonated Ion [M+H]⁺ | C₄H₅N₂O₂S⁺ | 145.00717 |

| Deprotonated Ion [M-H]⁻ | C₄H₃N₂O₂S⁻ | 142.99152 |

Calculated based on monoisotopic masses of the most abundant isotopes. nih.gov

Solid-State Structural Determination by X-ray Crystallography

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. This technique would reveal the precise coordination environment of the lithium cation and the conformation of the 4-aminothiazole-2-carboxylate anion. While a specific structure for this compound is not publicly available, analysis of related aminothiazole carboxylate structures allows for a prediction of its key crystallographic features. qut.edu.aumdpi.com The study would determine the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's solid-state arrangement.

Table 4: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Molecules per Unit Cell (Z) | 2, 4, or 8 |

| Key Information Obtained | Bond lengths, bond angles, torsion angles, coordination geometry of Li⁺ |

These parameters are hypothetical and based on commonly observed crystal structures for small organic salts.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing is governed by a network of non-covalent interactions. In the solid state of this compound, strong intermolecular hydrogen bonds are expected to be dominant features. The amino group (-NH₂) serves as a hydrogen bond donor, while the carboxylate oxygen atoms are strong hydrogen bond acceptors.

It is highly probable that these interactions would lead to the formation of supramolecular assemblies. Studies on co-crystals of other 2-aminothiazole (B372263) derivatives frequently show the formation of robust hydrogen-bonded dimers, often with an R²₂(8) graph-set motif, where the amine/heterocyclic nitrogen sites interact with carboxylate groups. nih.govuq.edu.auresearchgate.net These dimers can further assemble into extended one-, two-, or three-dimensional networks. The lithium cations would likely be coordinated by the carboxylate oxygen atoms and potentially the thiazole ring nitrogen, bridging the anions to form a coordination polymer and further stabilizing the crystal lattice.

Investigation of Polymorphism and Co-crystallization Phenomena in Related Systems

While specific studies on the polymorphic and co-crystalline forms of this compound are not extensively documented in publicly available literature, the investigation of these phenomena in structurally related systems, such as other thiazole carboxylates and aminothiazole derivatives, provides valuable insights into the potential solid-state chemistry of this compound. The ability of a molecule to exist in different crystalline structures (polymorphism) or to crystallize with other molecules to form a new crystalline entity (co-crystallization) is of significant interest in materials science and pharmaceutical development, as it can profoundly influence physical properties like solubility, stability, and bioavailability.

Research into related metal complexes of thiazole-4-carboxylic acid has demonstrated the existence of polymorphism. For instance, complexes with the general formula [M(4-tza)2(H2O)2], where M can be cobalt (Co) or nickel (Ni), have been shown to exhibit distinct polymorphic forms, designated as α and β. researchgate.net The formation of these polymorphs can be influenced by experimental conditions such as solvent composition and temperature. researchgate.net In contrast, the copper (Cu) analogue, [Cu(4-tza)2(H2O)2], did not display polymorphism under the studied conditions but did undergo an irreversible structural transformation upon heating to a dehydrated form. researchgate.net This highlights the subtle influence of the metal cation on the resulting crystal packing and potential for polymorphism within thiazole carboxylate systems.

Co-crystallization has been successfully employed to create novel solid forms of 2-aminothiazole derivatives. A series of molecular adducts have been prepared by combining 2-aminothiazole, 2-amino-2-thiazoline, and 2-aminobenzothiazole with various carboxylic acid-substituted heterocycles. nih.govresearchgate.netuq.edu.auqut.edu.au These studies have shown that proton transfer from the carboxylic acid to the aminothiazole derivative is a common feature, resulting in the formation of salts. nih.govresearchgate.netuq.edu.auqut.edu.au

The crystal structures of these co-crystals are often characterized by specific and recurring hydrogen-bonding patterns. A dominant interaction is the R(2)2(8) graph set dimer association, which occurs between the carboxylate groups and the amine/heterocyclic nitrogen sites of the aminothiazole cation. nih.govresearchgate.net Furthermore, these dimer associations are often extended into linear hydrogen-bonded chains through additional interactions between an amino proton and a carboxylate oxygen atom. nih.govresearchgate.netuq.edu.auqut.edu.au

The table below summarizes the findings from a study on the co-crystallization of 2-aminothiazole derivatives with various heterocyclic carboxylic acids, illustrating the formation of molecular adducts.

| 2-Aminothiazole Derivative | Co-crystal Former (Carboxylic Acid) | Resulting Adduct Formula |

| 2-Amino-2-thiazoline | Indole-2-carboxylic acid | [(C3H7N2S)+ (C9H6NO2)-] |

| 2-Amino-2-thiazoline | N-methylpyrrole-2-carboxylic acid | [(C3H7N2S)+ (C6H6NO2)-] |

| 2-Aminobenzothiazole | Indole-2-carboxylic acid | [(C7H7N2S)+ (C9H6NO2)-] |

| 2-Aminobenzothiazole | N-methylpyrrole-2-carboxylic acid | [(C7H7N2S)+ (C6H6NO2)-] |

| 2-Aminobenzothiazole | Thiophene-2-carboxylic acid | [(C7H7N2S)+ (C5H3O2S)-] |

Data sourced from a study on molecular co-crystals of 2-aminothiazole derivatives. nih.gov

Theoretical and Computational Investigations into the Chemical Behavior of Lithium 4 Aminothiazole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules. For Lithium 4-aminothiazole-2-carboxylate, these methods can predict its electronic structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 4-aminothiazole-2-carboxylic acid, DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine its optimized geometry and electronic properties. These studies reveal the distribution of electron density within the molecule, highlighting the electron-rich nature of the thiazole (B1198619) ring, particularly the nitrogen and sulfur atoms, as well as the carboxylate group.

The introduction of a lithium cation to form this compound would primarily involve an ionic bond between the negatively charged carboxylate group and the positively charged lithium ion. DFT calculations for the lithium salt would be expected to show a significant localization of positive charge on the lithium ion and a corresponding increase in electron density around the carboxylate oxygen atoms. This interaction would also likely induce a redistribution of electron density throughout the thiazole ring, potentially affecting the aromaticity and the electronic properties of the amino group. The coordination of the lithium ion to the carboxylate group is a key feature of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For 4-aminothiazole-2-carboxylic acid, DFT calculations have identified the distribution of these orbitals. Typically, in such molecules, the HOMO is localized over the electron-rich aminothiazole ring, while the LUMO is often distributed over the carboxyl group and the thiazole ring.

| Parameter | Predicted Value/Description |

|---|---|

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, indicating a capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance between stability and reactivity. |

| Ionization Potential (I ≈ -EHOMO) | Predicts the energy required to remove an electron. |

| Electron Affinity (A ≈ -ELUMO) | Predicts the energy released upon gaining an electron. |

Upon formation of the lithium salt, the energies of the HOMO and LUMO would be expected to shift. The strong electrostatic interaction with the lithium ion would likely stabilize the LUMO, lowering its energy. The HOMO energy might be less affected, but a slight stabilization is also possible. Consequently, the HOMO-LUMO gap of this compound is predicted to be different from that of its parent acid, which would in turn modify its reactivity profile. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which are derived from HOMO and LUMO energies, would also be altered.

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. For 4-aminothiazole-2-carboxylic acid, DFT calculations have been used to predict its vibrational spectra, which show good agreement with experimental data. These calculations help in the assignment of specific vibrational modes to the stretching and bending of different functional groups within the molecule.

The presence of the lithium ion in this compound would lead to predictable changes in its vibrational spectrum. The symmetric and asymmetric stretching frequencies of the carboxylate group would be significantly shifted compared to the carboxylic acid. These shifts are characteristic of salt formation and can be accurately predicted using DFT. Similarly, the coordination of the lithium ion could influence the vibrational modes of the adjacent thiazole ring.

Conformational analysis of 4-aminothiazole-2-carboxylic acid reveals different possible orientations of the carboxylic acid group relative to the thiazole ring. The stability of these conformers is determined by intramolecular interactions. For this compound, the conformational landscape would be influenced by the coordination of the lithium ion, which may favor specific orientations of the carboxylate group to maximize electrostatic interactions.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in solution or in the solid state.

To date, specific MD simulation studies on this compound in solution are not readily found in the literature. However, the general behavior of such a salt in a polar solvent like water can be predicted. MD simulations would model the interactions between the lithium cation, the aminothiazole-carboxylate anion, and the solvent molecules.

The simulations would likely show the formation of a stable solvation shell around the lithium ion, with the oxygen atoms of the water molecules oriented towards the cation. The carboxylate end of the anion would also be strongly solvated through hydrogen bonding with water molecules. The solvation of the aminothiazole ring would depend on the interplay of hydrogen bonding involving the amino group and hydrophobic interactions. Understanding these solvation effects is crucial for predicting the compound's solubility and its behavior in biological environments.

This compound possesses several features that make it a candidate for forming interesting supramolecular structures. The presence of the lithium ion, the carboxylate group, the amino group, and the aromatic thiazole ring allows for a variety of intermolecular interactions, including ionic interactions, hydrogen bonding, and π-π stacking.

Computational modeling could be used to explore the potential for self-assembly of this compound. For instance, in the solid state or in non-polar solvents, the lithium ions could act as bridging centers, coordinating to the carboxylate groups of multiple anions to form coordination polymers or other extended networks. The amino groups and the thiazole rings could further stabilize these structures through hydrogen bonding and stacking interactions. Modeling these self-assembly processes would be key to understanding the material properties of this compound and for the rational design of novel supramolecular architectures.

Coordination Chemistry and Metallosupramolecular Architectures Involving the 4 Aminothiazole 2 Carboxylate Ligand

Ligand Design Principles and Coordination Preferences

The design of ligands based on the 4-aminothiazole-2-carboxylate scaffold is driven by the desire to create specific coordination environments and to tune the properties of the resulting metal complexes. The inherent electronic and structural features of the ligand dictate its coordination preferences.

Elucidation of Potential Coordination Modes of the 4-aminothiazole-2-carboxylate Anion

The 4-aminothiazole-2-carboxylate anion possesses several potential coordination sites: the nitrogen atom of the amino group, the nitrogen atom of the thiazole (B1198619) ring, and the oxygen atoms of the carboxylate group. This multiplicity of donor atoms allows for a range of coordination modes, including monodentate, bidentate, and bridging interactions. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

For instance, the carboxylate group can coordinate to a metal center in a monodentate fashion, where only one oxygen atom is involved in bonding. researchgate.net Alternatively, it can act as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion. researchgate.net Furthermore, the carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes and coordination polymers. The thiazole nitrogen and the amino group can also participate in coordination, further increasing the structural diversity of the resulting metal complexes. nih.gov The formation of stable five-membered metallocycles can occur when a carboxylic group is attached to the 4-position of the thiazole ring. researchgate.net

Influence of the Lithium Cation on Ligand Reactivity and Metal Binding Affinity

The presence of a lithium cation in the form of Lithium 4-aminothiazole-2-carboxylate can influence the ligand's reactivity and its affinity for other metal ions. While specific studies detailing the direct influence of the lithium cation on the coordination behavior of the 4-aminothiazole-2-carboxylate anion are not extensively documented in the provided search results, general principles of coordination chemistry suggest that the lithium ion could play a role.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 4-aminothiazole-2-carboxylate and its derivatives has been an active area of research, leading to a variety of mononuclear and polynuclear structures with interesting properties.

Formation of Mononuclear and Polynuclear Metal-Thiazole Coordination Compounds

The reaction of 4-aminothiazole-2-carboxylate or its derivatives with various transition metal salts under different conditions can yield both mononuclear and polynuclear complexes. researchgate.net Mononuclear complexes typically involve a single metal center coordinated to one or more 4-aminothiazole-2-carboxylate ligands. In these structures, the ligand can act as a chelating agent, binding to the metal through multiple donor sites to form a stable complex. researchgate.net

Polynuclear complexes, on the other hand, contain two or more metal centers linked together by bridging ligands. The 4-aminothiazole-2-carboxylate ligand is well-suited for this role, as the carboxylate group can bridge two metal ions. This bridging capability allows for the construction of extended one-, two-, or three-dimensional coordination polymers. researchgate.net The choice of metal ion, solvent, and reaction temperature can influence the dimensionality and topology of the resulting polynuclear structure. nih.gov

Spectroscopic, Magnetic, and Crystallographic Analysis of Metal-Ligand Interactions

A combination of analytical techniques is employed to fully characterize the nature of the metal-ligand interactions in these complexes.

Spectroscopic Analysis:

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) and the C=N bond of the thiazole ring upon coordination to a metal ion provide direct evidence of metal-ligand bond formation. nih.govnih.gov For example, a shift to lower frequencies in the carboxylate stretching bands is indicative of its involvement in coordination. researchgate.net

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex. The spectra of the metal complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, which are often shifted upon coordination. nih.gov Additionally, d-d electronic transitions of the metal ion can be observed, which are useful for determining the geometry of the metal center. nih.govacs.org High-intensity absorption bands in the range of 310–380 nm are often assigned to charge transfer from the aminothiazole ligands to the transition metal ions. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the ligand and can provide insights into the structure of diamagnetic metal complexes in solution. nih.gov Shifts in the chemical shifts of the ligand's protons and carbons upon complexation can indicate the binding sites. acs.org

Magnetic Analysis: Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which are dictated by the number of unpaired electrons on the metal ion(s). nih.gov These measurements can confirm the oxidation state and spin state of the metal center and provide information about magnetic exchange interactions between metal ions in polynuclear complexes. mdpi.com For example, magnetic moment values can help to distinguish between paramagnetic and diamagnetic complexes and can support the assignment of a particular geometry (e.g., octahedral or square-pyramidal). nih.gov

Table 1: Spectroscopic and Magnetic Data for Selected Transition Metal Complexes with Aminothiazole-based Ligands

| Metal Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Geometry | Electronic Transitions (nm) |

| Cobalt(II) Complex | 11-18 | 3.82 - 3.91 | Octahedral | π → π, n → π, d-d |

| Nickel(II) Complex | 11-18 | 4.29 - 4.31 | Octahedral | π → π, n → π, d-d |

| Copper(II) Complex | 11-18 | 1.78 - 1.81 | Octahedral | π → π, n → π, d-d |

| Zinc(II) Complex | 11-18 | Diamagnetic | Octahedral | π → π, n → π (350, 435) |

| Chromium(III) Complex | - | 3.82 - 3.91 | Octahedral | - |

| Iron(II) Complex | - | 4.84 - 4.92 | Octahedral | - |

| Oxovanadium(IV) Complex | - | 1.70 - 1.76 | Square-pyramidal | - |

Data compiled from related aminothiazole complexes. nih.govacs.org

Photophysical and Electronic Properties of Metal-4-aminothiazole-2-carboxylate Complexes

The electronic absorption spectra of these complexes, as mentioned earlier, are characterized by ligand-centered π → π* and n → π* transitions, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. nih.gov The energies of these transitions can be tuned by modifying the substituents on the thiazole ring or by changing the metal ion.

Advanced Chemical Reactivity and Derivatization Strategies for the 4 Aminothiazole 2 Carboxylate Moiety

Functionalization at the Amino and Carboxylate Positions

The exocyclic amino group at the 4-position and the carboxylate group at the 2-position of the thiazole (B1198619) ring are primary targets for derivatization, enabling the synthesis of a diverse range of analogs.

Synthesis of Amide and Ester Derivatives

The amino and carboxylate functionalities of the 4-aminothiazole-2-carboxylate core are readily derivatized to form amides and esters, respectively. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

Amide Synthesis: The amino group can be acylated using various methods to yield amide derivatives. A common approach involves the reaction of the 2-aminothiazole (B372263) compound with acyl chlorides or carboxylic acids activated with coupling agents. For instance, 2-aminothiazole can undergo an EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide)-mediated coupling with mono-substituted carboxylic acids to produce the corresponding amides nih.govmdpi.com. Another method involves reacting a 2-aminothiazole derivative with a halogenated acyl halide, such as chloroacetyl chloride, to form an intermediate that can be further modified google.com. Research has shown that N-acylation can lead to compounds with significant biological activity. For example, the synthesis of 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylic acid has been reported as part of the development of new anti-tubercular agents plos.org.

Ester Synthesis: The carboxylate group is typically converted to an ester through reactions with alcohols under acidic conditions or by reaction with alkyl halides. The synthesis of ethyl 2-aminothiazole-4-carboxylate is a common starting point for further derivatization and is achieved by the condensation of ethyl bromopyruvate with thiourea (B124793) nih.gov. This ethyl ester can then be hydrolyzed, for example using sodium hydroxide (B78521), to the corresponding carboxylic acid if needed for subsequent amide coupling or other transformations plos.org.

Below is a table summarizing examples of amide and ester derivatives synthesized from the 4-aminothiazole-2-carboxylate scaffold.

| Derivative Type | Reactants | Key Reagents/Conditions | Resulting Derivative | Reference |

| Amide | 2-amino-4-(2-pyridyl) thiazole, mono-substituted carboxylic acids | EDCI | N-(4-(2-pyridyl)thiazol-2-yl)amides | nih.govmdpi.com |

| Amide | 2-aminothiazole derivative, Chloroacetyl chloride | Not specified | 4,5-substituted-2-aminothiazole-N-chloroacetamide | google.com |

| Amide | 2-amino-5-methylthiazole-4-carboxylic acid ethyl ester, Bromoacetyl bromide | Hydrolysis with NaOH then acylation | 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylic acid | plos.org |

| Ester | Ethyl bromopyruvate, Thiourea | Ethanol, reflux | Ethyl 2-aminothiazole-4-carboxylate | nih.gov |

Exploration of Schiff Base Formation and Related Condensation Reactions

The primary amino group at the 4-position of the thiazole ring is nucleophilic and can readily participate in condensation reactions with carbonyl compounds, most notably to form Schiff bases (imines).

The synthesis of Schiff bases is typically achieved by refluxing the 2-aminothiazole derivative with an appropriate aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid nih.gov. This reaction is versatile, allowing for the introduction of a wide variety of substituents onto the thiazole core. For example, ethyl 2-aminothiazole-4-carboxylate has been reacted with a range of substituted benzaldehydes to produce a series of Schiff base derivatives nih.gov. The formation of the imine (C=N) bond is a key confirmation of the reaction's success and can be observed through spectroscopic methods like FTIR, which shows the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic C=N stretching band nih.gov.

These Schiff bases are not just final products but can also serve as intermediates for the synthesis of other heterocyclic systems mdpi.com. The imine functionality can undergo further reactions, such as cyclization, to create more complex molecular architectures.

The following table presents examples of aldehydes and ketones that have been used in Schiff base formation with ethyl 2-aminothiazole-4-carboxylate.

| Carbonyl Compound | Solvent/Catalyst | Resulting Schiff Base Structure | Reference |

| Substituted Benzaldehydes | Ethanol / Glacial Acetic Acid | Ethyl 2-((substituted-benzylidene)amino)thiazole-4-carboxylate | nih.gov |

| 4-methoxybenzaldehyde | Ethanol | N-(4-methoxybenzylidene)-thiazol-2-amine derivative | mdpi.com |

| 3,4,5-trimethoxybenzaldehyde | Ethanol | N-(3,4,5-trimethoxybenzylidene)-thiazol-2-amine derivative | mdpi.com |

| 4-fluorobenzaldehyde | Ethanol | N-(4-fluorobenzylidene)-thiazol-2-amine derivative | mdpi.com |

Regioselective Transformations of the Thiazole Ring System

While functionalization at the amino and carboxylate groups is common, the thiazole ring itself can undergo regioselective transformations, although this is less frequently explored for the 4-aminothiazole-2-carboxylate system specifically. The electron-donating amino group at C4 and the electron-withdrawing carboxylate group at C2 influence the reactivity of the ring. The C5 position is often the most susceptible to electrophilic substitution.

One example of modifying the thiazole ring is through reactions that lead to 4,5-disubstituted thiazoles. For instance, a regioselective synthesis of ethyl 5-(phenylcarbamoyl)thiazole-4-carboxylate has been achieved via the cyclization of methyl-2-oxo-2-(amino)ethanedithioates with ethyl isocyanoacetate rsc.org. This demonstrates a method to build up the substituted thiazole ring with specific functionalities at the 4 and 5 positions.

Further research is needed to fully explore the scope of regioselective reactions such as halogenation, nitration, or metal-catalyzed cross-coupling reactions directly on the pre-formed lithium 4-aminothiazole-2-carboxylate ring, which would provide alternative pathways to novel derivatives.

Mechanistic Investigations of Novel Chemical Transformations

Detailed mechanistic studies on novel chemical transformations involving the 4-aminothiazole-2-carboxylate moiety are not extensively reported in the readily available literature. However, understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

For many of the common derivatization reactions, the mechanisms are well-established in organic chemistry.

Amide formation via activated carboxylic acids proceeds through a nucleophilic acyl substitution mechanism.

Schiff base formation is a well-understood acid-catalyzed nucleophilic addition-elimination reaction.

Mechanistic insights can sometimes be inferred from related systems. For example, the Hantzsch thiazole synthesis, which is used to form the 2-aminothiazole ring itself, involves the condensation of an α-haloketone with a thioamide derpharmachemica.com. The mechanism of this reaction is a classic example of heterocyclic ring formation.

Future work in this area could involve computational studies, such as Density Functional Theory (DFT) calculations, to model transition states and reaction pathways for novel derivatizations of the 4-aminothiazole-2-carboxylate system. Experimental studies, including kinetic analysis and isotope labeling experiments, would also be invaluable for elucidating the mechanisms of new reactions and providing a deeper understanding of the reactivity of this important heterocyclic scaffold.

Emerging Research Frontiers and Future Directions for Lithium 4 Aminothiazole 2 Carboxylate Chemistry

Potential in Advanced Materials Design and Fabrication

The unique molecular architecture of Lithium 4-aminothiazole-2-carboxylate makes it a compelling building block for the rational design of advanced materials. The chemical principles governing its potential lie in its capacity for coordination, self-assembly through hydrogen bonding, and the electronic properties of its π-conjugated system.

The compound is a multidentate ligand, capable of coordinating with metal ions through several sites: the nitrogen atom of the thiazole (B1198619) ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net This versatility allows for the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The geometry and connectivity of these materials can be tailored by selecting appropriate metal centers and reaction conditions, leading to structures with designed porosity, stability, and functionality. The thiazole ring itself is a five-membered heterocyclic compound with aromatic properties, which can contribute to the electronic and photophysical characteristics of the resulting materials. researchgate.netnih.gov

Furthermore, the presence of both hydrogen bond donors (the amino group) and acceptors (the carboxylate oxygens and ring nitrogen) facilitates the formation of supramolecular architectures. These non-covalent interactions can direct the assembly of molecules into well-ordered one-, two-, or three-dimensional networks, influencing the bulk properties of the material.

| Structural Feature | Chemical Principle | Potential Application in Materials |

|---|---|---|

| Thiazole Ring (N, S heteroatoms) | Coordination sites for metal ions; π-conjugated system. researchgate.netnih.gov | Formation of coordination polymers; building block for electronic and optical materials. |

| Carboxylate Group (-COO⁻Li⁺) | Anionic, bidentate, or monodentate coordination site; hydrogen bond acceptor. researchgate.net | Linker in Metal-Organic Frameworks (MOFs); directs supramolecular assembly. |

| Amino Group (-NH₂) | Coordination site; hydrogen bond donor. researchgate.net | Modulation of coordination geometry; formation of hydrogen-bonded networks. |

Exploration as a Ligand in Catalytic Systems for Organic Transformations

The ability of the 4-aminothiazole-2-carboxylate anion to act as a ligand for transition metals is a key area for future exploration in catalysis. Thiazole-containing molecules are known to serve as effective ligands in various catalytic processes. acs.orgnih.gov The electronic properties and coordination modes of the ligand can profoundly influence the activity, selectivity, and stability of a metal catalyst.

The 4-aminothiazole-2-carboxylate moiety can coordinate to a metal center in several ways, such as a bidentate [N,O]-chelating mode involving the ring nitrogen and a carboxylate oxygen. researchgate.net This chelation can create a stable, well-defined steric and electronic environment around the metal, which is crucial for controlling the outcome of catalytic reactions, including important organic transformations like cross-coupling reactions. nih.gov The amino group provides an additional coordination site, potentially allowing for tridentate binding or acting as a secondary site for substrate interaction through hydrogen bonding. By systematically modifying the thiazole scaffold or the metal center, libraries of catalysts could be developed for specific organic syntheses.

| Potential Coordination Site | Coordination Mode | Influence on Catalytic System |

|---|---|---|

| Thiazole Ring Nitrogen | Monodentate or part of a chelate ring. researchgate.net | Stabilizes the metal center; influences electronic properties. |

| Carboxylate Oxygen Atoms | Monodentate, bidentate chelate, or bridging ligand. researchgate.net | Creates stable metal-ligand complexes; can influence catalyst solubility and stability. |

| Amino Group Nitrogen | Monodentate or part of a larger chelate system. | Fine-tunes the steric and electronic environment of the metal; potential for secondary interactions. |

Development of Novel Synthetic Methodologies for Related Heterocyclic Systems

This compound serves as a valuable starting material or synthon for the construction of more complex, multifunctional heterocyclic compounds. researchgate.net The reactivity of the amino and carboxylate groups allows for a wide range of chemical transformations, providing pathways to novel molecular scaffolds. mdpi.comnih.gov

The primary amino group can undergo reactions such as acylation, sulfonylation, or conversion into other functional groups, enabling the attachment of various substituents. mdpi.comsemanticscholar.org The carboxylate group can be converted into amides, esters, or acid chlorides, which are themselves versatile intermediates for further reactions. semanticscholar.orgnih.gov For instance, the conversion of the related ethyl 2-aminothiazole-4-carboxylate to its corresponding acid hydrazide, followed by cyclization reactions, can yield fused heterocyclic systems like thiazolo[4,5-d]pyridazines. semanticscholar.org These strategies allow chemists to use the 4-aminothiazole-2-carboxylate core to rapidly build molecular diversity and access new chemical space.

| Functional Group | Reaction Type | Intermediate/Product Class | Resulting Heterocyclic System (Example) |

|---|---|---|---|

| Amino Group | Acylation / Sulfonylation | Amides / Sulfonamides. mdpi.com | Functionalized 2-aminothiazoles. |

| Carboxylate Group | Amidation | Carboxamides. mdpi.comsemanticscholar.org | Thiazole-based peptide mimics. |

| Carboxylate Group | Conversion to Acid Hydrazide | Hydrazides. semanticscholar.org | Precursors for fused ring systems. |

| Amino & Carboxylate Derivatives | Intramolecular Cyclization | Fused Bicyclic Heterocycles. semanticscholar.org | Thiazolo[4,5-d]pyridazines. semanticscholar.org |

Interdisciplinary Research Opportunities in Chemical Physics and Materials Chemistry

The study of this compound offers significant opportunities for interdisciplinary collaboration, particularly at the interface of synthetic chemistry, chemical physics, and materials chemistry.

In the realm of chemical physics, computational modeling techniques such as Density Functional Theory (DFT) can provide deep insights into the molecule's fundamental properties. researchgate.netresearchgate.netplos.org These studies can predict its electronic structure, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and molecular electrostatic potential. researchgate.net This information is invaluable for understanding the molecule's reactivity, stability, and potential for charge transport in materials. researchgate.netplos.org Molecular dynamics simulations can be employed to investigate the self-assembly behavior of the molecule and its conformational dynamics within larger systems, guiding the design of new materials. researchgate.net

For materials chemistry, this compound represents a versatile building block for creating functional materials. Collaborative efforts between synthetic chemists who can modify and functionalize the molecule and materials scientists who can fabricate and characterize devices are essential. Research could focus on developing new MOFs with tailored gas sorption or catalytic properties, or exploring the synthesis of π-conjugated polymers incorporating the thiazole ring for applications in organic electronics. researchgate.netresearchgate.net The interplay between theoretical predictions from chemical physics and experimental validation from materials chemistry will be crucial for unlocking the full potential of this and related heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium 4-aminothiazole-2-carboxylate, and how can purity (>98%) be ensured?

- Methodological Answer : Synthesis typically involves condensation of thioamides with α-keto acids under basic conditions, followed by lithiation. For purity, use recrystallization in anhydrous ethanol or acetonitrile and validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Monitor reaction intermediates via FTIR (C=O stretch at ~1700 cm⁻¹) and confirm final structure via ¹³C NMR (carboxylate resonance at ~175 ppm) .

Q. How should hygroscopicity be managed during storage and handling of this lithium salt?

- Methodological Answer : Store in desiccated environments (e.g., argon-filled glovebox) at ≤4°C. Use dynamic vapor sorption (DVS) to quantify hygroscopicity. For experimental use, pre-dry the compound at 60°C under vacuum (0.1 mmHg) for 24 hours to remove adsorbed moisture .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR (D₂O, δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for NH₂ groups).

- LC-MS (ESI⁻ mode, [M–Li]⁻ ion expected).

- Elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can mechanistic contradictions in the compound’s bioactivity (e.g., antifungal vs. cytotoxic effects) be resolved?

- Methodological Answer : Conduct parallel assays:

- Antifungal Activity : Broth microdilution (CLSI M27-A3 protocol) against Candida albicans.

- Cytotoxicity : MTT assay on human keratinocytes (HaCaT).

- Use dose-response curves (IC₅₀/EC₅₀ ratios) to differentiate selective activity. Cross-reference with structural analogs (e.g., 2-aminobenzothiazole derivatives) to identify functional group contributions .

Q. What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Perform solvatochromic analysis using Kamlet-Taft parameters. Measure solubility in DMSO, H₂O, and THF via shake-flask method with UV-Vis quantification (λ_max ~270 nm). Adjust solvent systems with co-solvents (e.g., PEG-400) for enhanced bioavailability .

Q. How can computational modeling predict the lithium coordination environment and its impact on reactivity?

- Methodological Answer : Use DFT (B3LYP/6-311+G**) to model the lithium-carboxylate interaction. Compare bond lengths (Li–O ≈ 1.9–2.1 Å) and charge distribution with experimental XRD data. Validate via cyclic voltammetry (Li⁺ mobility in DMF) .

Q. What experimental designs address discrepancies in thermal stability reports (e.g., TGA vs. DSC data)?

- Methodological Answer : Conduct simultaneous TGA-DSC under N₂ (10°C/min). Compare decomposition onset (TGA) with endothermic peaks (DSC). Use Kissinger analysis to calculate activation energy (Eₐ) and identify polymorphic transitions .

Contradiction Analysis Framework

- Step 1 : Cross-validate data across orthogonal methods (e.g., NMR + XRD for structure; LC-MS + elemental analysis for purity).

- Step 2 : Replicate experiments under controlled humidity/temperature.

- Step 3 : Benchmark against structurally related compounds (e.g., 4-methylthiazole carboxylates) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.